
Miap-3,4-bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Miap-3,4-bis(phosphate) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a phosphorylated compound that is synthesized through a specific method and has a unique mechanism of action.
Mécanisme D'action
Miap-3,4-bis(phosphate) acts as an allosteric regulator of hemoglobin by binding to a specific site on the hemoglobin molecule. It decreases the affinity of hemoglobin for oxygen, which allows for the efficient release of oxygen to tissues that require it. Miap-3,4-bis(phosphate) also regulates the activity of various enzymes by binding to their regulatory sites and altering their activity.
Biochemical and Physiological Effects
Miap-3,4-bis(phosphate) has various biochemical and physiological effects on the body. It regulates oxygen transport by hemoglobin, which is essential for the proper functioning of tissues and organs. It also regulates the activity of enzymes, which are essential for various metabolic processes in the body. Miap-3,4-bis(phosphate) has been shown to have an effect on the immune system by regulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
Miap-3,4-bis(phosphate) has advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available for purchase from chemical suppliers. However, its effects on the body are complex and can be influenced by various factors such as pH and temperature. Miap-3,4-bis(phosphate) also has limited solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Miap-3,4-bis(phosphate). One direction is to investigate its potential therapeutic applications in diseases such as sickle cell anemia and cancer. Another direction is to study its effects on enzyme regulation and its potential applications in enzyme-based therapies. Further research is also needed to understand the complex mechanisms of action of Miap-3,4-bis(phosphate) and its interactions with other molecules in the body.
Conclusion
In conclusion, Miap-3,4-bis(phosphate) is a phosphorylated compound that has potential applications in various scientific research fields. It is synthesized through a specific method and has a unique mechanism of action. Miap-3,4-bis(phosphate) regulates oxygen transport by hemoglobin and enzyme activity, and has various biochemical and physiological effects on the body. It has advantages and limitations for lab experiments, and future directions for its study include investigating its potential therapeutic applications and understanding its complex mechanisms of action.
Méthodes De Synthèse
Miap-3,4-bis(phosphate) is synthesized through a specific method that involves the reaction of 2,3-diphosphoglycerate (2,3-DPG) with inorganic pyrophosphate (PPi) in the presence of magnesium ions (Mg2+). The reaction yields Miap-3,4-bis(phosphate), which can be purified through various techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Miap-3,4-bis(phosphate) has potential applications in various scientific research fields such as biochemistry, pharmacology, and physiology. It has been studied for its role in oxygen transport, hemoglobin function, and enzyme regulation. Miap-3,4-bis(phosphate) has also been investigated for its potential therapeutic applications in diseases such as sickle cell anemia and cancer.
Propriétés
Numéro CAS |
145775-11-7 |
|---|---|
Nom du produit |
Miap-3,4-bis(phosphate) |
Formule moléculaire |
C9H18NNa4O15P3 |
Poids moléculaire |
565.12 g/mol |
Nom IUPAC |
tetrasodium;[(1R,2S,3S,4R,5R,6R)-4-[3-aminopropoxy(hydroxy)phosphoryl]oxy-2-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-3,5-dioxidocyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H20NO15P3.4Na/c10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4-9,12H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q-2;4*+1/p-2/t4-,5-,6+,7+,8+,9+;;;;/m0..../s1 |
Clé InChI |
VFDLKSVRRMSBDM-YCHNWRGSSA-L |
SMILES isomérique |
C(CN)COP(=O)(O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
Autres numéros CAS |
145775-11-7 |
Synonymes |
MIAP-3,4-bis(phosphate) MIAP-3,4-bis(phosphate) tetrasodium salt myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bisphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



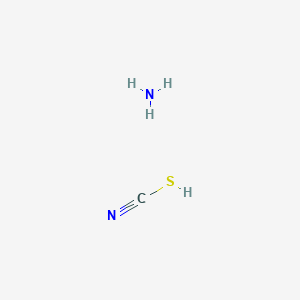
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
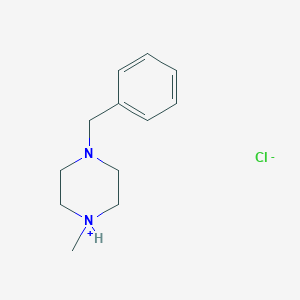
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
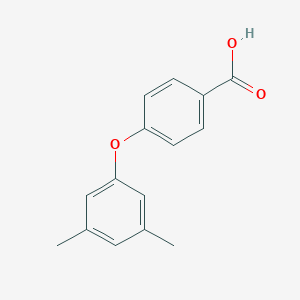
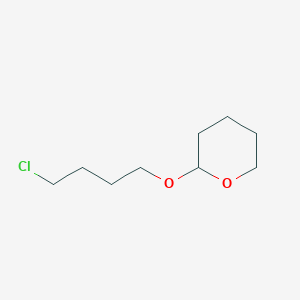



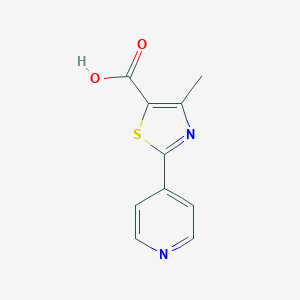
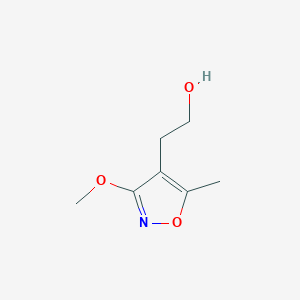

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)